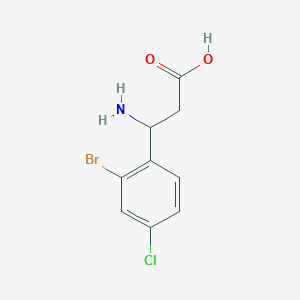

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid

Description

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at the β-position and a 2-bromo-4-chlorophenyl moiety. β-Amino acids, unlike their α-amino acid counterparts, exhibit enhanced resistance to enzymatic degradation, making them valuable in drug design . The presence of bromine and chlorine substituents on the aromatic ring further modulates electronic and steric properties, influencing reactivity and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-bromo-4-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVQMXJMOFAXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid typically involves the bromination and chlorination of phenylalanine derivatives. One common method includes the following steps:

Chlorination: The chlorination step involves the use of chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom to the desired position on the phenyl ring.

Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia (NH3) or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Ammonia (NH3) or amine derivatives in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can yield corresponding oxides.

- Reduction : Modifications to bromine or chlorine substituents can be achieved.

- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions facilitate the creation of diverse derivatives that can be utilized in further research and industrial applications.

Biology

The compound exhibits potential in biological studies, particularly in:

- Enzyme Inhibition : It interacts with specific enzymes, which may lead to inhibition pathways that are crucial in disease processes.

- Protein Binding Studies : Understanding how this compound binds to proteins can provide insights into its biological activity and therapeutic potential.

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored for:

- Anticancer Activity : Studies have indicated that it shows significant antiproliferative effects against various cancer cell lines, such as HeLa cells, with an IC50 value of approximately 0.69 μM.

- Antimicrobial Properties : It has demonstrated effectiveness against several pathogens, making it a candidate for antimicrobial drug development.

Anticancer Efficacy

Research has shown that derivatives of this compound exhibit enhanced cytotoxicity when combined with other pharmacological agents. For instance, methyl esters derived from this compound demonstrated synergistic effects against various cancer cell lines.

Antimicrobial Studies

In vitro assays revealed that derivatives exhibited significant zones of inhibition against bacterial strains, indicating their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-(2-Bromo-4-fluorophenyl)propanoic Acid

- Substituents : Bromine (2-position) and fluorine (4-position) on the phenyl ring.

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine alter electronic effects and binding interactions. This compound is often used in radiolabeling studies due to fluorine’s isotopic properties .

(S)-3-Amino-3-(4-Bromophenyl)propanoic Acid HCl

- Substituents : Bromine at the 4-position on the phenyl ring; lacks chlorine.

- The HCl salt form enhances solubility in methanol and DMSO compared to the free acid .

Positional Isomers and Backbone Variations

(S)-2-Amino-3-(4-bromophenyl)propanoic Acid

- Structure: α-Amino acid (amino group at 2-position) with 4-bromophenyl substitution.

- Molecular Formula: C₉H₁₀BrNO₂; Molecular Weight: 244.09 g/mol .

- Key Differences: The α-amino acid configuration is more prone to metabolic degradation compared to β-amino acids, limiting its therapeutic utility .

3-Amino-3-(pyridin-4-yl)propanoic Acid

- Structure : Pyridinyl ring replaces the halogenated phenyl group.

- Key Differences : The nitrogen-containing aromatic ring introduces basicity and hydrogen-bonding capabilities, altering pharmacological targets .

Comparative Data Table

Research Findings and Pharmacological Implications

- Synthetic Pathways: Halogenated β-amino acids are often synthesized via enantioselective methods, such as catalytic hydrogenation of acrylic acid intermediates (e.g., 3-(pyridin-4-yl)acrylic acid) . The 2-bromo-4-chloro substitution may require regioselective halogenation steps.

- Bioactivity : Bromine and chlorine enhance lipophilicity, improving membrane permeability. The 2-bromo-4-chloro derivative’s steric profile may favor interactions with hydrophobic enzyme pockets .

- Stability: β-Amino acids exhibit longer half-lives in vivo compared to α-analogues, as evidenced by studies on related compounds like 3-amino-3-(pyridin-4-yl)propanoic acid .

Biological Activity

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid (ABCPA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of ABCPA, focusing on its interactions with biological systems, mechanisms of action, and comparative analysis with similar compounds.

ABCPA has the molecular formula and a molecular weight of approximately 278.53 g/mol. The compound features a propanoic acid moiety with an amino group and a halogenated aromatic ring, which contribute to its reactivity and biological interactions.

The biological activity of ABCPA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group facilitates hydrogen bonding, while the bromine and chlorine substituents can engage in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects:

- Neurotransmitter Modulation : ABCPA may influence neurotransmitter systems by acting on specific receptors, potentially affecting synaptic transmission and neuronal signaling pathways.

- Enzyme Inhibition : Studies suggest that ABCPA can inhibit certain enzymes, thereby altering metabolic pathways within cells. This inhibition may be linked to its structural characteristics that enhance binding affinity to enzyme active sites .

Antibacterial and Antifungal Properties

Research has indicated that ABCPA exhibits notable antibacterial and antifungal activities. The presence of halogen atoms in its structure is believed to enhance these properties. For example, similar compounds with halogen substitutions have demonstrated significant growth inhibition against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

The MIC values indicate that ABCPA is effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Cytotoxicity

While exploring the therapeutic potential of ABCPA, it is essential to consider its cytotoxic effects. Preliminary studies suggest that high concentrations of ABCPA may lead to cytotoxicity in certain cell lines, highlighting the need for careful dosage optimization in therapeutic applications .

Comparative Analysis with Similar Compounds

ABCPA's biological activity can be compared with structurally similar compounds to understand the influence of specific substituents on its efficacy:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Lacks bromine; potential differences in biological activity | |

| 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid | Contains fluorine; may exhibit distinct interactions | |

| 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid | Different halogen pattern; unique properties |

The unique combination of bromo and chloro substituents in ABCPA likely influences its binding affinity and overall biological activity compared to these similar compounds.

Case Studies

- Neuropharmacological Studies : Research indicated that ABCPA modulates neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurological disorders.

- Antimicrobial Trials : A series of trials demonstrated the effectiveness of ABCPA against resistant bacterial strains, providing insights into its potential as a lead compound for antibiotic development.

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid?

- Methodological Answer : Synthesis typically involves multi-step pathways, including halogenation and amino group introduction. Key steps include:

- Nucleophilic substitution : Reacting a pre-functionalized phenylpropanoic acid precursor with bromine and chlorine sources under controlled conditions. For example, bromination may use NaBr/H₂SO₄, while chlorination employs Cl₂ gas or N-chlorosuccinimide (NCS) .

- Amination : Introducing the amino group via catalytic hydrogenation of a nitro precursor or using ammonia in the presence of a reducing agent (e.g., Pd/C) .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural and purity validation:

Q. What are the primary research applications in medicinal chemistry?

- Methodological Answer : This compound serves as:

- Enzyme inhibitor scaffold : Tested against kinases or proteases using competitive binding assays (IC₅₀ determination) .

- Receptor agonist/antagonist : Evaluated via cell-based cAMP or calcium flux assays .

- Metabolic pathway probe : Radiolabeled derivatives (e.g., ¹⁴C) track uptake in in vitro models .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) in HPLC .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps to favor R- or S-configurations .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How to address contradictions in reported solubility or reactivity?

- Methodological Answer :

- Systematic solubility studies : Test in buffered solutions (pH 1–13) and organic solvents (DMSO, THF) using nephelometry .

- Reactivity validation : Reproduce conflicting reactions under inert atmospheres (e.g., N₂/Ar) to exclude oxidation artifacts .

- Computational modeling : Predict solubility parameters (logP) via COSMO-RS or DFT calculations to guide experimental design .

Q. What strategies optimize yield in multi-step synthesis?

- Methodological Answer :

- Stepwise optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity .

- In situ monitoring : Employ ReactIR or inline NMR to track intermediate formation and adjust conditions dynamically .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups to prevent side reactions during halogenation .

Q. How to study degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .

- LC-MS/MS analysis : Identify degradation products via high-resolution mass spectrometry and fragment ion matching .

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.